molecular formula C5H10OS B1221201 S-Methyl butanethioate CAS No. 2432-51-1

S-Methyl butanethioate

Cat. No. B1221201
CAS RN: 2432-51-1
M. Wt: 118.2 g/mol
InChI Key: GRLJIIJNZJVMGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfide-modified vegetable oils (SMVO) using butanethiol in a thiol-ene reaction highlights an innovative approach to modify the chemical structure and properties of vegetable oils for diverse applications (Bantchev et al., 2009). Moreover, cyclic bis(1,3-butadiynes) with sulfur centers, synthesized through Glaser coupling, demonstrate the versatility of sulfur-containing compounds in forming complex structures (Werz et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds related to S-Methyl butanethioate has been elucidated through various analytical techniques. For instance, the study by Gradinaru et al. (2001) on nickel(II) complexes derived from butanethioate precursors provides insights into the complex formation and structure of butanethioate-related compounds, showcasing their potential in coordination chemistry (Gradinaru et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of butanethiol and its derivatives, such as in the formation of sulfide-modified vegetable oils, demonstrates the compound's versatility in chemical transformations and applications. The formation of complex coordination polymers with butanethiol derivatives further illustrates the chemical diversity and reactivity of these sulfur-containing compounds (Bu et al., 2002).

Physical Properties Analysis

The adsorption of butanethiol on surfaces has been studied to understand its interaction with metals and the resulting surface chemistry. For example, the adsorption and dissociation of butanethiol on Ag (111) surfaces provide valuable insights into the physical properties of butanethiol-related compounds and their potential applications in surface chemistry and materials science (Li et al., 2016).

Chemical Properties Analysis

The chemical properties of S-Methyl butanethioate and related compounds are pivotal in their potential applications. The synthesis and characterization of various compounds containing butanethioate structures, such as the study on 1,3-di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane, contribute to our understanding of the chemical behavior and properties of these molecules (Gassman & Mullins, 1979).

Scientific Research Applications

  • Modification of Vegetable Oils :

    • Application : S-Methyl butanethioate, in the form of butanethiol, has been utilized in the ultraviolet-initiated thiol-ene reaction with canola and corn oils. This process produces sulfide-modified vegetable oils (SMVO), which undergo various methods of purification and characterization. The reaction conditions significantly affect the yield and conversion of double bonds into thiol, with optimal conditions leading to high yields and conversions. This demonstrates the role of butanethioate derivatives in modifying the chemical properties of vegetable oils, potentially for industrial and food applications (Bantchev et al., 2009).
  • In-Mouth Release of Odorants :

    • Application : The relationship between odorants in beverages and those reaching the olfactory epithelium was studied using S-Methyl butanethioate derivatives. This research found that the original chemical structures of volatile thiols, including derivatives of butanethioate, could change during consumption. This has implications for understanding flavor perception and the role of these compounds in food and beverage industries (Itobe et al., 2009).
  • Chemical Reactions and Derivatives :

    • Application : Research on the thermolysis of 2-acetoxy-5,5-dimethyl-2-methylthio-Δ3-1,3,4-oxadiazoline led to the production of various derivatives including S-methyl thiopyruvate. These derivatives are formed through reactions involving acetoxy(methylthio)carbene, showcasing the potential of S-Methyl butanethioate in synthetic chemistry and as a precursor for other compounds (Kłys et al., 2005).
  • Enzyme System Study in Methanobacterium :

    • Application : In the context of Methanobacterium thermoautotrophicum, 2-(methylthio)ethanesulfonate analogues, related to S-Methyl butanethioate, were synthesized and investigated. This study was significant for understanding the function of methyl-coenzyme M reductase, an enzyme system in Methanobacterium, and for assessing the potential of various analogues as substrates or inhibitors in biological systems (Gunsalus et al., 1978).
  • Cancer Prevention and Therapy :

    • Application : Isothiocyanates, structurally related to S-Methyl butanethioate, have been studied for their disease preventive and therapeutic effects, particularly in the context of cancer and other diseases. Clinical trials have explored the use of these compounds in various disease contexts, highlighting their potential role in disease mitigation and the importance of further understanding their effects in human populations (Palliyaguru et al., 2018).

properties

IUPAC Name

S-methyl butanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-4-5(6)7-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLJIIJNZJVMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047669
Record name S-Methyl thiobutyrate
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Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with putrid, rancid, sour, pungent cabbage odour (powerful sweet cheesy odour in dilute solution)
Record name S-Methyl butanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031191
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl thiobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

142.00 to 143.00 °C. @ 757.00 mm Hg
Record name S-Methyl butanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; miscible in diethyl ether
Record name Methyl thiobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.975
Record name Methyl thiobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

S-Methyl butanethioate

CAS RN

2432-51-1
Record name S-Methyl butanethioate
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Record name Methyl thiolbutyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanethioic acid, S-methyl ester
Source EPA Chemicals under the TSCA
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Record name S-Methyl thiobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-methyl butanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.643
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Record name METHYL THIOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name S-Methyl butanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2013 - Wiley Online Library
… sulphide, diallyl disulphide, diallyl trisulphide, dimethyl trisulphide, dipropyl disulphide, allyl isothiocyanate, dimethyl disulphide, 2‐methylbenzene‐1‐thiol, S‐methyl butanethioate, allyl …
Number of citations: 7 efsa.onlinelibrary.wiley.com
AM Api, D Belsito, D Botelho… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Methyl thiobutyrate was evaluated for genotoxicity, repeated dose toxicity, reproductive …
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com
H Colstee, M van der Ster, P van der Schaft - Developments in Food …, 2006 - Elsevier
… Flavour substances like S-methyl butanethioate and S-methyl 3-methylbutanethioate are important constituents of dairy aromas, especially cheese aroma and of fruit aromas, like …
Number of citations: 0 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
JP Fernández-Trujillo, N Dos-Santos… - Foods, 2013 - mdpi.com
… The acetate esters (3-methylbutyl acetate, butan-2-yl acetate and phenylmethyl acetate) decreased with ripening and sulfur-derived compounds (S-methyl butanethioate and S-methyl 3-…
Number of citations: 11 www.mdpi.com
HN Su, YY Xu, X Wang, KQ Zhang… - Letters in Applied …, 2016 - academic.oup.com
A total of 11 bacterial strains were assayed for bacteria‐induced trap formation in the nematode‐trapping fungus Arthrobotrys oligospora YMF1·01883 with two‐compartmented Petri …
Number of citations: 14 academic.oup.com
Q Tian, L Wang, Y Li - Journal of Sulfur Chemistry, 2022 - Taylor & Francis
… Firstly, when chlorocyclohexane and S-methyl butanethioate were subjected to the optimized … Additionally, reactions between bromocyclohexane and S-methyl butanethioate were …
Number of citations: 3 www.tandfonline.com
Y Yan, S Chen, Y Nie, Y Xu - Food Research International, 2020 - Elsevier
… The large concentration ranges in the production process were noted in some VSCs, including 3-phenylthiophene, furfuryl methyl disulfide, S-methyl butanethioate, and S-methyl …
Number of citations: 65 www.sciencedirect.com
M Arisawa, T Kubota, M Yamaguchi - Tetrahedron Letters, 2008 - Elsevier
… Analogously, a glutathione thioester was obtained in 85% yield from glutathione disulfide and S-methyl butanethioate (4 equiv) (Scheme 5). This yield is based on the two alkylthio …
Number of citations: 23 www.sciencedirect.com

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